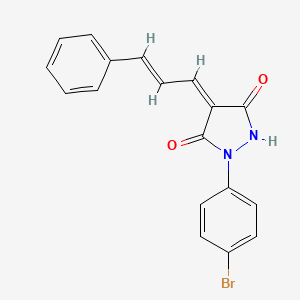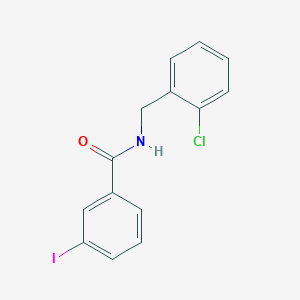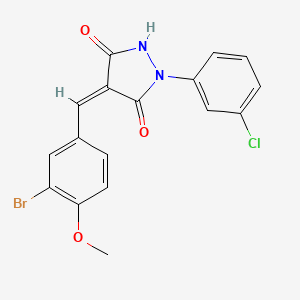
1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
Descripción general
Descripción
1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as BPPD, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of certain cancer cell lines and to have anti-inflammatory effects in animal models of inflammation. This compound has also been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been shown to have potential biological activity, making it a promising compound for the development of new drugs and therapies. However, there are also limitations to its use in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays. It also has limited stability in the presence of light and air, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione. One area of interest is the development of new drugs and therapies based on its potential biological activity. This compound has been shown to have potential anti-inflammatory and antitumor activity, making it a promising compound for the development of new drugs for these indications. Another area of interest is the investigation of its mechanism of action and its interactions with other enzymes and proteins involved in various biological processes. This could lead to a better understanding of its potential biological activity and the development of more targeted therapies.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and potential biological activity make it a promising compound for the development of new drugs and therapies. This compound has been studied for its potential anti-inflammatory, antitumor, and antimicrobial activities.
Propiedades
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-14-9-11-15(12-10-14)21-18(23)16(17(22)20-21)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,20,22)/b7-4+,16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFHBSUASAOKAQ-QSJINSDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B3557886.png)

![1-(4-fluorophenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3557903.png)
![7-[(2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B3557907.png)
![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B3557920.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3557928.png)
![N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B3557930.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557937.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557940.png)
![2-chloro-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}naphthoquinone](/img/structure/B3557955.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B3557961.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B3557982.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide](/img/structure/B3557988.png)